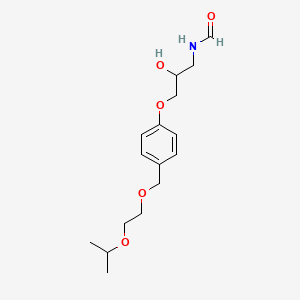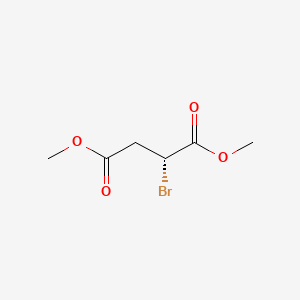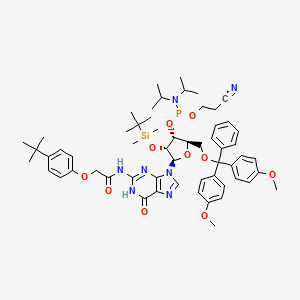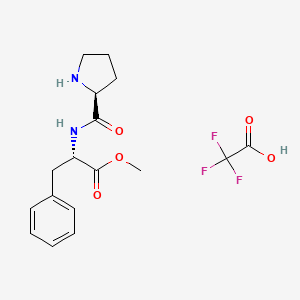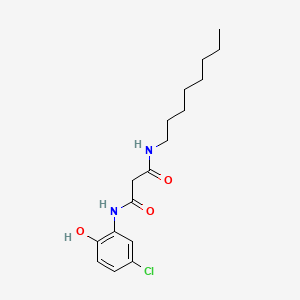![molecular formula C6H12O6 B583745 L-[1-<sup>13</sup>C]葡萄糖 CAS No. 478519-02-7](/img/structure/B583745.png)
L-[1-13C]葡萄糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-[1-13C]Glucose is a carbon-13 isotope-labeled form of L-glucose, an aldohexose monosaccharide. This compound is specifically labeled at the first carbon position with the carbon-13 isotope, making it a valuable tool in metabolic studies and research. Unlike the more common D-glucose, L-glucose does not naturally occur in living organisms but can be synthesized in the laboratory .
科学研究应用
L-[1-13C]Glucose is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used in metabolic flux analysis to study the pathways and rates of metabolic reactions.
Biology: It helps in tracing metabolic pathways in living organisms.
Medicine: It is used in diagnostic imaging techniques such as magnetic resonance imaging (MRI) to study glucose metabolism in tissues.
Industry: It is used in the development of new pharmaceuticals and in the study of metabolic engineering
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-[1-13C]Glucose typically involves the incorporation of the carbon-13 isotope into the glucose molecule. One common method is the chemical synthesis starting from labeled precursors. The process involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions to introduce the labeled carbon atom .
Industrial Production Methods: Industrial production of L-[1-13C]Glucose is less common due to the high cost and complexity of the synthesis. it can be produced on a smaller scale for research purposes using advanced synthetic techniques and isotopically labeled starting materials .
化学反应分析
Types of Reactions: L-[1-13C]Glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or catalytic hydrogenation can be used for reduction.
Substitution: Reagents such as acetic anhydride or benzoyl chloride are used for substitution reactions.
Major Products:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated or benzoylated glucose derivatives.
作用机制
L-[1-13C]Glucose exerts its effects by participating in metabolic pathways similar to those of D-glucose. The carbon-13 label allows researchers to track the molecule through various biochemical processes using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. The primary molecular targets include enzymes involved in glycolysis and the pentose phosphate pathway .
相似化合物的比较
D-[1-13C]Glucose: Similar in structure but with the D-configuration.
D-[6-13C]Glucose: Labeled at the sixth carbon position.
D-[U-13C]Glucose: Uniformly labeled with carbon-13 at all carbon positions.
Uniqueness: L-[1-13C]Glucose is unique due to its L-configuration and specific labeling at the first carbon position. This makes it particularly useful for studying specific metabolic pathways and reactions that involve the first carbon atom .
属性
IUPAC Name |
(3S,4R,5R,6S)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-WIZIAPGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate](/img/structure/B583665.png)
